Product packaging for Dipropyl carbonate(Cat. No.:CAS No. 623-96-1)

Dipropyl carbonate

Cat. No.: B009098
CAS No.: 623-96-1
M. Wt: 146.18 g/mol
InChI Key: VUPKGFBOKBGHFZ-UHFFFAOYSA-N
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Description

Dipropyl Carbonate (DPC) is a high-value dialkyl carbonate ester that serves as a critical compound in advanced energy storage and green chemical synthesis research. This colorless liquid is recognized for its high dielectric constant and favorable electrochemical stability, making it an essential component in the development of next-generation lithium-ion battery electrolytes. Its higher molecular weight and flash point compared to dimethyl carbonate (DMC) and diethyl carbonate (DEC) contribute to a more stable and safer electrolyte, particularly for operations in extreme environments such as elevated temperatures. Primary Research Applications: Electrolyte Formulation: DPC is extensively used as a high-permittivity solvent in lithium battery electrolyte systems. Its strong solvation ability for lithium ions and robust antioxidation properties make it a superior candidate for enhancing battery performance and safety. Green Chemical Synthesis: As a non-toxic, environmentally benign reagent, DPC is a preferred propylating and propoxycarbonylating agent in organic synthesis. It effectively replaces highly toxic and corrosive reagents like phosgene and dimethyl sulfate in carbonylation and alkylation reactions, enabling safer synthesis of pharmaceuticals, fine chemicals, and plastic monomers. Transesterification Processes: DPC can be synthesized via the transesterification of dimethyl carbonate (DMC) with n-propanol, a route heavily investigated using solid catalysts like calcined hydrotalcite-like compounds. Direct CO₂ Utilization: Research into sustainable chemistry explores pathways for synthesizing dialkyl carbonates, including DPC, directly from CO₂ and alcohols, positioning DPC as a compound of interest in carbon capture and utilization studies. This product is provided as a high-purity material to ensure reproducible and reliable experimental results. It is intended For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B009098 Dipropyl carbonate CAS No. 623-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipropyl carbonate
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InChI

InChI=1S/C7H14O3/c1-3-5-9-7(8)10-6-4-2/h3-6H2,1-2H3
Source PubChem
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InChI Key

VUPKGFBOKBGHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
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DSSTOX Substance ID

DTXSID5060778
Record name Carbonic acid, dipropyl ester
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Molecular Weight

146.18 g/mol
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CAS No.

623-96-1
Record name Dipropyl carbonate
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Record name Dipropyl carbonate
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Record name DIPROPYL CARBONATE
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Advanced Methodologies for Dipropyl Carbonate Synthesis

Catalytic Transesterification Pathways for Dipropyl Carbonate Production

The synthesis of dialkyl carbonates, including this compound, can be effectively achieved through the transesterification of dialkyl carbonates with alcohols. This reaction typically involves the reaction of a lower alcohol with a dialkyl carbonate to produce a higher dialkyl carbonate and the corresponding lower alcohol. In the case of DPC synthesis, dimethyl carbonate (DMC) is commonly reacted with n-propanol.

Transesterification of Dimethyl Carbonate with n-Propanol

The transesterification of dimethyl carbonate (DMC) with n-propanol is a widely studied route for DPC synthesis. This reaction yields this compound and methanol (B129727) as a byproduct. The equilibrium of this reaction can be shifted towards product formation by removing the methanol produced, often through distillation.

Heterogeneous Catalysis Systems

Heterogeneous catalysts are preferred for this reaction due to their ease of separation from the reaction mixture and potential for reusability, contributing to a more sustainable process. Various solid catalysts have been investigated for their activity in the transesterification of DMC with n-propanol.

Hydrotalcite-like Compounds as Catalytic Supports

Hydrotalcite-like compounds (HTCs), also known as layered double hydroxides (LDHs), and their derived mixed metal oxides have shown promise as heterogeneous catalysts for transesterification reactions. These materials possess tunable basic properties, which are crucial for catalyzing the alcoholysis of carbonates. Studies have explored the catalytic behavior of hydrotalcite-like catalysts for the synthesis of this compound by the transesterification of dimethyl carbonate and propyl alcohol semanticscholar.org. While some research focuses on the synthesis of other carbonates like diethyl carbonate or glycerol (B35011) carbonate using hydrotalcite-derived catalysts, the underlying principles of their catalytic activity, often linked to their basic sites, are relevant rsc.orgacs.orgmdpi.commdpi.comacs.org. Calcined hydrotalcites result in mixed metal oxides that exhibit enhanced basicity, which is beneficial for transesterification reactions mdpi.com. The composition and calcination temperature of HTCs influence their catalytic performance acs.org.

Alkali Carbonate-Supported Catalysts

Alkali carbonates supported on various materials, such as activated carbon or molecular sieves, have been investigated as catalysts for the transesterification of DMC with alcohols. For instance, activated carbon supported K₂CO₃ catalysts have been studied for the synthesis of this compound from the transesterification of dimethyl carbonate and propyl alcohol acs.org. K₂CO₃/AC catalysts have demonstrated good catalytic activity in this reaction acs.org. The loading of K₂CO₃ on the support and the catalyst dosage are important parameters affecting the catalytic performance acs.org. Supported alkali halide-based catalysts, including those containing K₂CO₃, have also been explored for the synthesis of dimethyl carbonate via a different route, highlighting the role of alkali carbonates in carbonate synthesis reactions whiterose.ac.uk. Hβ supported K₂CO₃ catalysts have also been investigated for this compound synthesis researchgate.net.

Mixed Metal Oxide Catalysts (e.g., Mg-La Systems)

Mixed metal oxides, particularly those containing magnesium and lanthanum, have been explored as solid base catalysts for transesterification reactions. Mg-La mixed oxides synthesized by methods like co-precipitation have been investigated for the synthesis of dimethyl carbonate from cyclic carbonates and methanol niscpr.res.in. These catalysts exhibit strong basic sites that are active in transesterification niscpr.res.in. While much of the research on Mg-La mixed oxides in carbonate synthesis focuses on dimethyl carbonate or diethyl carbonate production, the principles of their basicity and catalytic activity are applicable to the synthesis of other dialkyl carbonates like DPC mdpi.comniscpr.res.inresearchgate.netmdpi.comrsc.org. The catalytic activity of mixed metal oxides is often correlated with their basic site density and strength mdpi.com. The Mg/La molar ratio can influence the catalytic performance niscpr.res.in.

Optimization of Reaction Parameters and Process Conditions

Optimizing reaction parameters is crucial for achieving high yields and selectivity in the transesterification of DMC with n-propanol. Key parameters include reaction temperature, reaction time, the molar ratio of reactants (DMC to n-propanol), and catalyst loading. Studies on similar transesterification reactions, such as the synthesis of diethyl carbonate from DMC and ethanol (B145695) or glycerol carbonate from DMC and glycerol, provide insights into the effect of these parameters rsc.orgacs.org.

Research on K₂CO₃/AC catalysts for DPC synthesis identified suitable parameters such as a K₂CO₃ loading of approximately 15% and a catalyst dosage of about 5% acs.org. An appropriate reaction time of 5 hours was found to be suitable for achieving a good DPC yield acs.org. For the synthesis of diethyl carbonate from DMC and ethanol, increasing the reaction temperature from 50 °C to 80 °C significantly increased both DMC conversion and DEC selectivity rsc.org. The molar ratio of alcohol to DMC also plays a significant role, with higher ratios often favoring the formation of the dialkyl carbonate product by shifting the equilibrium mdpi.comrsc.org. Catalyst dosage and reaction time are also critical factors that need to be optimized for maximum yield and conversion rsc.orgacs.org.

Interactive Data Table: Effect of K₂CO₃/AC Catalyst Parameters on DPC Yield (Illustrative based on search result acs.org)

ParameterValueObservation/Result (Illustrative)
K₂CO₃ Loading~15%Better catalytic activity acs.org
Catalyst Dosage~5%Optimum for catalytic activity acs.org
Reaction Time5 hoursAppropriate for DPC yield acs.org

Note: This table provides illustrative data points based on the search result acs.org to demonstrate the concept of data inclusion. Specific yield values were not explicitly provided in the snippet for all parameter variations.

Transesterification Involving Cyclic Carbonates and Alcohols

Transesterification is a widely used method for synthesizing organic carbonates. This approach involves the reaction of an existing carbonate ester with an alcohol to produce a different carbonate ester and a different alcohol. For the synthesis of dialkyl carbonates like DPC, transesterification can be carried out using various starting materials, including other dialkyl carbonates or cyclic carbonates.

One specific example relevant to dialkyl carbonate synthesis is the transesterification of dimethyl carbonate (DMC) with other alcohols to yield various organic carbonates frontiersin.org. Similarly, the transesterification of cyclic carbonates, which can be produced from the reaction of CO2 with epoxides, followed by reaction with an alcohol, represents a non-phosgene route to linear carbonates frontiersin.orgwikipedia.org.

More directly related to DPC, the catalytic synthesis of this compound from the transesterification of dimethyl carbonate and propyl alcohol has been studied acs.org. Activated carbon (AC) supported catalysts, such as K2CO3/AC, have shown effectiveness in this reaction under atmospheric pressure acs.org. Investigations into parameters like K2CO3 loading and catalyst dosage have been conducted to optimize catalytic activity acs.org.

Direct Carbonylation Approaches Utilizing Carbon Dioxide and Alcohols

The direct synthesis of dialkyl carbonates from carbon dioxide and alcohols is an attractive route due to the abundance and lower environmental impact of CO2 compared to traditional phosgene-based methods. However, this reaction faces thermodynamic limitations due to the unfavorable equilibrium.

Heterogeneous Catalysis for Direct CO2 Conversion to Dialkyl Carbonates

Heterogeneous catalysts play a crucial role in facilitating the direct carbonylation of alcohols with CO2. A variety of heterogeneous catalysts have been explored for the synthesis of dialkyl carbonates, predominantly focusing on dimethyl carbonate (DMC) from methanol and diethyl carbonate (DEC) from ethanol, with the principles often extendable to other alcohols like propanol (B110389) for DPC synthesis frontiersin.orgmdpi.comresearchgate.netresearchgate.netacs.orgrsc.orgfrontiersin.org.

Cerium dioxide (CeO2) and CeO2-based materials have emerged as promising heterogeneous catalysts for this transformation frontiersin.orgmdpi.comresearchgate.netresearchgate.netacs.orgfrontiersin.org. Studies have investigated the catalytic performance of CeO2 and mixed metal oxides like Ce-Zr-O solid solutions for the direct synthesis of DEC from ethanol and CO2 rsc.org. Other heterogeneous catalysts studied include ZrO2/molecular sieve combinations and supported metal catalysts researchgate.netresearchgate.net.

Strategies for Water Removal and Equilibrium Shift in CO2 Carbonylation

The direct reaction between CO2 and alcohols to form dialkyl carbonates is an equilibrium-limited reaction that produces water as a byproduct. The presence of water shifts the equilibrium back towards the reactants, significantly limiting the product yield frontiersin.orgmdpi.comresearchgate.netresearchgate.netacs.orgrsc.org. Therefore, effective strategies for water removal are essential to enhance the yield of dialkyl carbonates.

Various dehydrating agents have been investigated to overcome this thermodynamic limitation. These include nitriles such as acetonitrile (B52724), benzonitrile, and 2-cyanopyridine, which undergo hydration catalyzed by materials like CeO2, effectively consuming the water produced in the carbonylation reaction frontiersin.orgresearchgate.netresearchgate.netrsc.org. Epoxides like propylene (B89431) oxide and butylene oxide have also been used as dehydrating agents, reacting with CO2 to form cyclic carbonates, thereby indirectly promoting the formation of linear carbonates researchgate.netrsc.orgui.ac.id.

Besides chemical dehydrating agents, physical separation methods like pervaporation membranes have been explored for in-situ water removal, although their effectiveness, particularly at high pressures and temperatures, has been reported to be limited acs.orgrsc.org. The combination of suitable catalysts and dehydrating agents is considered crucial for achieving higher carbonate yields researchgate.net.

Investigation of Catalytic Systems for Enhanced Activity

Research into the direct carbonylation of alcohols with CO2 involves the investigation of various catalytic systems to enhance reaction activity and selectivity. Both homogeneous and heterogeneous catalysts have been studied.

Homogeneous catalysts, including metal acetates, tin alkoxides, and ionic liquids, have been explored for DMC synthesis frontiersin.org. Heterogeneous catalysts, as discussed earlier, include metal oxides like CeO2, ZrO2, and mixed oxides, as well as supported catalysts frontiersin.orgmdpi.comresearchgate.netresearchgate.netacs.orgrsc.orgfrontiersin.org. The catalytic activity is influenced by factors such as the catalyst's acid-base properties and the reaction conditions, including temperature and pressure researchgate.netrsc.org. For instance, Ce-Zr-O solid solutions with specific compositions have shown relatively good catalytic performance for DEC synthesis rsc.org. The combination of catalysts with dehydrating agents, where both reactions might be catalyzed by the same material (e.g., CeO2 catalyzing both carbonylation and nitrile hydration), has been shown to be effective in shifting the equilibrium and enhancing carbonate yield frontiersin.orgresearchgate.netresearchgate.netfrontiersin.org.

Novel Synthetic Routes and Process Innovations for this compound

The pursuit of more sustainable and efficient methods for producing organic carbonates has led to the exploration of novel synthetic routes and process innovations, particularly focusing on non-phosgene approaches.

Non-Phosgene Production Strategies for Organic Carbonates

The hazardous nature of phosgene (B1210022) has driven the development of alternative, non-phosgene routes for the synthesis of organic carbonates frontiersin.orgmdpi.comrsc.orggoogle.compsu.edutno.nlrsc.orggoogle.combohrium.com. These strategies aim to utilize less toxic and more environmentally friendly feedstocks like CO2, urea (B33335), or other carbonate sources.

Besides the direct carbonylation of alcohols with CO2 and the transesterification of existing carbonates, other non-phosgene methods include the alcoholysis of urea and oxidative carbonylation frontiersin.orgmdpi.comresearchgate.netrsc.org. While much of the research in non-phosgene routes has focused on DMC and DEC, the principles are often transferable to the synthesis of other dialkyl carbonates like DPC.

Electrochemical Synthesis Pathways for Dialkyl Carbonates

Electrochemical synthesis offers a promising route for the production of organic carbonates, utilizing electrical energy to drive the reaction. This method can potentially avoid the use of highly toxic reagents often associated with conventional synthesis.

Electrochemical processes for synthesizing organic carbonates typically involve the electrolysis of a liquid medium containing an alcohol and a carbon source, often carbon monoxide or carbon dioxide, in the presence of an electrolyte. google.comresearchgate.net For the synthesis of dialkyl carbonates, including this compound, the process can involve electrolyzing a mixture containing a monohydric alcohol, such as 1-propanol (B7761284), and a non-fluoride halide-containing electrolyte under a carbon monoxide atmosphere. google.com Symmetrical and unsymmetrical organic carbonates can be prepared using a mixture of different alcohols. google.com

Research has explored the electrochemical synthesis of various organic carbonates. For instance, the electrochemical synthesis of dimethyl carbonate from carbon dioxide and methanol has been investigated using different electrode materials and electrolytes. researchgate.net While much of the reported electrochemical synthesis work focuses on dimethyl carbonate or ethylene (B1197577) carbonate, the principles are applicable to the synthesis of other dialkyl carbonates like this compound. One patent describes an electrochemical process capable of producing a range of organic carbonates, including this compound, by electrolyzing a liquid medium containing a paraffinic monohydric alcohol and a non-fluoride halide-containing electrolyte under a carbon monoxide atmosphere. google.com Another report mentions the electrochemical synthesis of organic carbonate resulting in this compound with a yield of 18.1%. google.com

Electrochemical synthesis in ionic liquids has also been explored for the production of organic carbonates. researchgate.netmdpi.com Ionic liquids can offer a wide electrochemical stability window, allowing for stronger electrode polarization. mdpi.com

Sustainable Chemical Engineering Principles in this compound Production

Sustainable chemical engineering principles are increasingly important in the production of chemicals like this compound, aiming to minimize environmental impact and improve resource efficiency. This involves developing processes that utilize renewable resources, reduce waste, and consume less energy.

One approach to sustainable dialkyl carbonate synthesis is the direct reaction of carbon dioxide with the corresponding alcohol. researchgate.net This method is attractive because it utilizes CO2, a readily available greenhouse gas, as a carbon source. researchgate.netmdpi.com However, this reaction is often thermodynamically limited, and the removal of water generated during the process is crucial to enhance yields. researchgate.netmdpi.com

Research has demonstrated the direct synthesis of this compound from 1-propanol and CO2. researchgate.net The combination of acetonitrile hydration has been shown to significantly promote this reaction, leading to improved yields. researchgate.net For diethyl carbonate synthesis from ethanol and CO2, the yield reached 42%, while for this compound from 1-propanol and CO2, the yield was 33% when promoted by acetonitrile hydration. researchgate.net

The use of dehydrating agents is a key strategy to overcome the thermodynamic limitations of direct synthesis from CO2 and alcohols. mdpi.com Regenerable dehydrating agents are particularly relevant to sustainable processes as they can be recovered and reused, minimizing waste. rsc.org While much of the research on dehydrating agents has focused on dimethyl carbonate and diethyl carbonate synthesis, the principles are transferable to this compound production. mdpi.comrsc.org

Another sustainable route for the synthesis of organic carbonates, including cyclic carbonates, involves the reaction of diols and carbon dioxide. mdpi.com Although the raw materials are inexpensive, the thermodynamics can be unfavorable, and byproduct water can deactivate catalysts. mdpi.com The urea alcoholysis method is another non-phosgene route that has been explored for organic carbonate synthesis, utilizing inexpensive and readily available raw materials like urea and alcohols. mdpi.com

The valorization of CO2, converting it into value-added chemicals, is a key aspect of the circular economy and a promising carbon capture and utilization strategy. rsc.org Dialkyl carbonates, due to their properties and applications, are considered important products in this context. rsc.org

Evaluating the environmental impact of chemical processes is crucial for sustainability. Tools such as life cycle assessment are used to assess the environmental implications of production methods. unl.edu Studies on intensified processes for producing other carbonates, like diphenyl carbonate, have shown significant reductions in environmental impact compared to conventional methods. researchgate.net These findings highlight the potential for improved sustainability in dialkyl carbonate production through process innovation.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound69344
Carbon dioxide280
1-Propanol1031
Methanol887
Ethanol702
Propylene oxide6378
Diethyl carbonate7766
Propylene carbonate6378 (Note: Propylene oxide and Propylene carbonate share CID in some contexts, but are distinct compounds. Propylene carbonate has CID 7912)
Diphenyl carbonate8286

Detailed Research Findings and Data (Illustrative)

While specific detailed data tables solely focused on the electrochemical synthesis or sustainable production of this compound with precise yields under varying conditions were not extensively available across the search results, the principles and findings from the synthesis of other dialkyl carbonates provide valuable insights.

For instance, in the direct synthesis of dialkyl carbonates from CO2 and alcohols promoted by acetonitrile hydration, the yields varied depending on the alcohol used. researchgate.net

AlcoholCarbonate SynthesizedYield (based on CO2)
EthanolDiethyl carbonate42%
1-PropanolThis compound33%

This illustrates that the efficiency of the direct synthesis route can be influenced by the specific alcohol chain length.

Electrochemical synthesis studies on dimethyl carbonate have explored the impact of factors such as supporting electrolyte, anode potential, and catalyst concentration on yield and current efficiency. researchgate.net While specific data for this compound in such electrochemical systems were not found in detail, these studies indicate the critical parameters that would need optimization for electrochemical this compound synthesis. For example, one study on electrochemical dimethyl carbonate synthesis achieved a current efficiency of 76.4% under specific conditions. researchgate.net

Further research findings in sustainable production highlight the importance of catalyst selection and the use of effective dehydrating agents to improve the thermodynamic favorability and yield of direct synthesis routes from CO2 and alcohols. mdpi.comrsc.org The development of recyclable catalysts and regenerable dehydrating agents are key areas of focus for enhancing the sustainability of these processes.

Mechanistic Elucidation of Dipropyl Carbonate Reactions

Catalytic Reaction Mechanisms in Transesterification Processes

Transesterification is a key reaction involving dialkyl carbonates, including DPC, for synthesizing other organic carbonates or modifying existing compounds. This process typically involves the reaction of a dialkyl carbonate with an alcohol or phenol (B47542), catalyzed by various acidic or basic species.

Identification of Active Sites and Reaction Intermediates

In the catalytic transesterification of dialkyl carbonates, the active sites of the catalyst play a pivotal role in facilitating the reaction. For instance, in the synthesis of diphenyl carbonate from dimethyl carbonate and phenol, Lewis acidic metal sites are often identified as the active centers. mdpi.com These metal sites, such as those in Ti-based, Sn-based, Pb-based, and rare-earth-metal-based catalysts, coordinate with the carbonyl group of the dialkyl carbonate, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol or phenol. mdpi.com

Reaction intermediates in transesterification typically involve the formation of a tetrahedral intermediate. This intermediate is formed by the nucleophilic attack of the alcohol or phenoxide on the carbonyl carbon of the carbonate. For example, in the transesterification of dimethyl carbonate with phenol, methyl phenyl carbonate (MPC) is formed as an intermediate before the final product, diphenyl carbonate (DPC), is generated through a subsequent transesterification or disproportionation reaction of MPC. mdpi.com Studies using techniques like IR spectroscopy have helped in identifying these intermediates and understanding their role in the catalytic cycle. acs.org

In some catalytic systems, the catalyst may react with one of the reactants to form an active intermediate species. For example, dibutyltin (B87310) oxide, a common catalyst for transesterification, is believed to react with phenol to generate intermediates that then complex with dimethyl carbonate to participate in the reaction. mdpi.com

Kinetics and Rate-Determining Steps in Catalytic Cycles

The kinetics of catalytic transesterification reactions involving dialkyl carbonates can vary depending on the catalyst and reaction conditions. Studies have employed kinetic modeling to understand the reaction rates and identify rate-determining steps. researchgate.net For instance, in the transesterification of propylene (B89431) carbonate with methanol (B129727) catalyzed by basic salts like Na₃PO₄, the reaction can be represented by first-order kinetics. acs.org The activation energy for such reactions can be similar, but steric factors can significantly influence the reaction rate. acs.org

In some cases, the rate-determining step might involve the diffusion of reactants to the catalyst surface or the desorption of products. acs.org For heterogeneous catalysts, factors like catalyst loading, particle size, and surface area can influence the reaction kinetics by affecting the availability of active sites and mass transfer limitations.

Mechanistic Pathways of Carbon Dioxide Activation and Insertion

The synthesis of dialkyl carbonates, including DPC, directly from CO₂ and alcohols is an attractive route from a green chemistry perspective. This process involves the activation of the relatively inert CO₂ molecule and its subsequent insertion into an alcohol or alkoxide species.

Role of Catalysts in CO₂ Fixation

Catalysts play a crucial role in overcoming the kinetic and thermodynamic limitations of the direct reaction between CO₂ and alcohols. nih.govacs.orgresearchgate.netfrontiersin.org Various catalysts, including metal compounds (e.g., Ti(IV), Sn(IV), CeO₂, Cu-doped CeO₂) and organic bases (e.g., DBU, imidazolium (B1220033) bicarbonate), have been explored for this transformation. nih.govacs.org

Catalysts facilitate CO₂ fixation through different mechanisms. Some catalysts activate CO₂ by providing Lewis acidic or basic sites that interact with the CO₂ molecule, making it more reactive towards nucleophilic attack. researchgate.net For example, solid acid-base catalysts like zirconia can catalyze DMC formation from methanol and CO₂ by dissociatively adsorbing methanol to form methoxide (B1231860) species, followed by CO₂ insertion into the metal-oxygen bond. acs.org

Organic bases can activate CO₂ by forming alkylammonium alkyl carbonates or bicarbonates, which then react further to form the dialkyl carbonate. nih.govmdpi.com The formation of a monoalkyl carbonate intermediate is a common step in the synthesis of dialkyl carbonates from CO₂ and alcohols catalyzed by bases. researchgate.netmdpi.com

The combination of catalysts with dehydrating agents is often employed to shift the reaction equilibrium towards product formation by removing the water generated during the reaction. nih.govacs.org

Proton Transfer Dynamics in Carbonate Formation

Proton transfer dynamics are fundamental in many reactions involving the formation of carbonates, particularly those starting from CO₂ and protic species like water or alcohols. While the direct formation of alkyl bicarbonate from CO₂ and alcohol is often negligible, proton transfer is involved in the formation and interconversion of various carbonate species. acs.org

In the presence of bases, alcohols can be deprotonated to form alkoxide species, which are more nucleophilic and readily react with CO₂. mdpi.com The subsequent steps can involve proton transfer within intermediates or between different species in the reaction mixture.

Studies on the carbonation of metal oxides or the behavior of carbonate species in molten salts have provided insights into proton transfer mechanisms in carbonate systems. For example, in molten carbonate electrolytes, proton migration can occur via an inter-carbonate pathway involving the transfer of a proton between oxygen atoms of adjacent carbonate ions, potentially following a Grotthuss-type mechanism. figshare.comresearchgate.net While these studies may not directly involve DPC, they illustrate the principles of proton transfer dynamics in carbonate formation and transformation, which can be relevant to DPC synthesis pathways involving CO₂ and propanol (B110389).

Analysis of Side Reactions and Undesired Byproduct Formation

In the synthesis and reactions of dipropyl carbonate, various side reactions can occur, leading to the formation of undesired byproducts and reducing the yield and selectivity of the desired product.

In the transesterification of dialkyl carbonates, a common side reaction is the formation of ethers. For instance, in the synthesis of diphenyl carbonate from dimethyl carbonate and phenol, the formation of anisole (B1667542) (methyl phenyl ether) is a significant side reaction that competes with the desired transesterification. mdpi.com The thermodynamic favorability of such side reactions can pose a challenge in achieving high selectivity. mdpi.com The acidity and acid strength of the catalyst can influence the extent of ether formation, with strong acidic sites sometimes promoting the formation of ethers as byproducts. mdpi.com

In the synthesis of dialkyl carbonates from CO₂ and alcohols, potential side reactions include the decomposition of intermediates like alkyl carbamates, which can lead to the formation of N-alkyl byproducts such as N-methyl methyl carbamate (B1207046) and methylamine (B109427) in the case of DMC synthesis from methanol and urea (B33335). google.com The formation of symmetrical dialkyl carbonates and corresponding dialkyl ethers can also occur as byproducts in reactions involving mixed alkyl carbonates, often catalyzed by acidic hydrogens or hydroxyl moieties on the catalyst surface through transesterification or disproportionation pathways. unive.it

The presence of water, which is a byproduct of the direct synthesis of dialkyl carbonates from CO₂ and alcohols, can also lead to side reactions such as the hydrolysis of carbonates or the decomposition of cyclic carbonates to diols and CO₂. nih.govscielo.org.za Dehydrating agents are often used to mitigate these issues. nih.gov

Controlling reaction conditions, catalyst selection, and the efficient removal of byproducts are crucial strategies to minimize side reactions and enhance the selectivity for this compound. mdpi.comgoogle.com

Theoretical and Computational Investigations of Reaction Mechanisms

Theoretical and computational chemistry play a crucial role in unraveling the intricate reaction mechanisms involving organic carbonates like this compound (DPC). These methods provide insights into reaction pathways, transition states, intermediates, and energy barriers that are often challenging to obtain solely through experimental techniques. Density Functional Theory (DFT) and ab initio methods are commonly employed to investigate the electronic structure and energetics of these reactions.

While extensive computational studies focusing exclusively on the reaction mechanisms of this compound are less frequently reported compared to simpler carbonates like dimethyl or diethyl carbonate, the principles and methodologies applied to these analogous compounds offer valuable insights into the potential reaction pathways and the nature of intermediates involved in DPC chemistry.

One area where computational studies have touched upon this compound is in the investigation of its low-temperature oxidation chemistry. Theoretical studies aim to unveil the complex reaction networks and kinetics involved in such processes. orcid.org These investigations often involve identifying key radical species and determining the energy barriers for various initiation, propagation, and termination steps. orcid.org

Computational studies on the transesterification of other dialkyl carbonates, such as diethyl carbonate (DEC) with methanol or dimethyl carbonate (DMC) with phenol, provide a framework for understanding similar reactions involving DPC. DFT calculations have been used to study the mechanisms catalyzed by various species, including metal alkoxides and ionic liquids. iaea.orgmdpi.comx-mol.comuu.nlscielo.org.za These studies often explore pathways involving nucleophilic attack on the carbonate carbonyl carbon, the formation of tetrahedral intermediates, and the subsequent elimination of an alcohol molecule. iaea.org For instance, computational work on the sodium methoxide-catalyzed transesterification of diethyl carbonate has elucidated the role of pre-reaction complexes where the sodium cation coordinates to the carbonate fragment, enhancing the reactivity of the system. iaea.org

The thermodynamic feasibility and kinetic barriers of transesterification reactions involving carbonates have also been assessed using theoretical methods. Calculations of standard enthalpy and entropy changes can yield the Gibbs free energy change and, consequently, the equilibrium constant for the reaction, providing an understanding of the maximum possible conversion under given conditions. mdpi.com While studies specifically on DPC transesterification mechanisms using computational methods are not prominently featured in the search results, the methodologies applied to related carbonates are directly applicable to understanding DPC's reactivity in similar transformations.

Theoretical studies have also investigated the thermal decomposition mechanisms of carbonate esters in the gas phase. These studies often explore potential pathways involving cyclic transition states, leading to the formation of alcohols, olefins, and carbon dioxide. dntb.gov.ua Such computational analyses help in understanding the thermal stability of carbonates and the products formed under high-temperature conditions.

Furthermore, computational chemistry has been utilized to study the behavior of carbonates, including related structures like propylene carbonate and ethylene (B1197577) carbonate, in the context of lithium-ion batteries. These investigations often focus on the reductive or oxidative decomposition mechanisms of the carbonate solvents on electrode surfaces, providing insights into the formation of the solid electrolyte interphase (SEI). researchgate.netacs.orgdiva-portal.org DFT calculations have been employed to study the stability of carbonate molecules and their interactions with lithium ions and electrode surfaces, revealing potential decomposition pathways and the nature of intermediate species, such as radical cations. researchgate.netacs.orgdiva-portal.orgresearchgate.net

While specific detailed data tables solely focused on computational investigations of this compound reaction mechanisms were not extensively found in the provided search results, the following table exemplifies the type of data generated in computational studies of related carbonate reactions, illustrating the insights gained regarding energy barriers and reaction steps. This data is illustrative of the computational approach rather than specific to DPC unless explicitly stated.

Reaction Step / IntermediateCompound Studied (Example)Computational MethodCalculated Energy Barrier (kcal/mol)Key Finding (Example)Source (Illustrative)
Ring-opening of epoxidePropylene Oxide + CO₂DFT19.75 (in water)Rate-determining step sci-hub.se
CO₂ insertionPropylene Oxide + CO₂DFTBarrierlessFacile step sci-hub.se
Radical cation decompositionEthylene CarbonateDFTVaried by pathwayCO₂ formation favored researchgate.net
Transesterification (overall)DMC + PhenolTheoretical MethodsRelated to equilibrium constantThermodynamically challenging mdpi.com

Applications of Dipropyl Carbonate in Advanced Materials and Chemical Processes

Dipropyl Carbonate as a Green Solvent and Reaction Medium

The increasing focus on sustainable chemistry has led to the exploration of green solvents, characterized by properties such as low toxicity, biodegradability, and reduced environmental impact. Organic carbonates, including this compound, are recognized as promising green reagents and benign alternatives to conventional organic solvents. researchgate.net

Solvent Properties and Their Impact on Reaction Selectivity

The solvent plays a crucial role in chemical reactions by influencing reaction rates, equilibrium positions, and product selectivity. whiterose.ac.ukmdpi.com Solvents stabilize solutes through intermolecular interactions, act as a heat sink, regulate temperature, reduce viscosity, improve mass transfer, and enable selective extractions and separations. whiterose.ac.uk

This compound, as a linear carbonate, possesses specific solvent properties that can impact reaction outcomes. While specific detailed data on DPC's impact on selectivity compared to other solvents is not extensively covered in the provided snippets, the general understanding of solvents in green chemistry highlights their importance in achieving desired reaction profiles. whiterose.ac.ukmdpi.com The polarity and boiling points of dialkyl carbonates can be tuned by varying the alkyl groups, and they are considered aprotic polar solvents with limited miscibility with water. rsc.org These properties suggest that DPC's solvent characteristics would influence its suitability for different reactions and potentially impact selectivity based on the nature of the reactants and transition states.

Role in Environmentally Benign Synthetic Transformations

This compound's classification as a green solvent aligns with the principles of environmentally benign synthetic transformations, which aim to reduce or eliminate the use and generation of hazardous substances. researchgate.netajrconline.org The use of green solvents like DPC contributes to more sustainable chemical processes by offering a less toxic and more biodegradable alternative to many conventional organic solvents that are often flammable, toxic, or environmentally damaging. researchgate.netwhiterose.ac.uk

While direct examples of DPC's specific role in environmentally benign synthetic transformations are not detailed in the search results, the broader context of organic carbonates like dimethyl carbonate (DMC) and diethyl carbonate (DEC) being used as green solvents in various reactions, including transesterification and C-H bond functionalization, supports the potential for DPC in similar applications. researchgate.netmdpi.com The shift towards green chemistry emphasizes the use of sustainable catalytic materials, reduced energy consumption, improved atom economy, and the use of environmentally benign solvent systems, all of which can be facilitated by the adoption of green solvents like DPC. ajrconline.orgmdpi.com

Integration in Biocatalytic Processes

Biocatalysis, which utilizes enzymes or whole cells to catalyze chemical reactions, is a key area in sustainable chemistry due to its high chemo-, regio-, and stereo-selectivities and operation under mild conditions. researchgate.netacs.org The integration of green solvents with biocatalytic processes is an active area of research aimed at enhancing the sustainability of chemical synthesis. researchgate.net

Organic carbonates, including linear carbonates, have been explored in biocatalytic transformations, particularly in reactions like transesterification. researchgate.netresearchgate.net While specific examples of this compound being used as a solvent in biocatalytic processes are not prominently featured in the provided snippets, the general applicability of linear carbonates in enzymatic reactions, such as the carbonate interchange reaction between 1,2-diols and linear carbonates catalyzed by immobilized lipase, suggests the potential for DPC's integration into such systems. researchgate.net The use of green solvents in biocatalysis can contribute to more efficient and environmentally friendly processes, aligning with the goals of sustainable chemistry. researchgate.netacs.org

This compound in Advanced Electrochemical Systems

This compound is also being investigated for its utility in advanced electrochemical systems, particularly as a component of electrolytes in rechargeable batteries.

Electrolyte Component in Rechargeable Battery Technologies

Organic carbonates, both cyclic and linear, are commonly used as solvents in the electrolytes of rechargeable batteries, including lithium-ion and sodium-ion batteries, due to their high electrochemical stability and good solvation properties for metal salts. rsc.orgresearchgate.netfrontiersin.org Linear carbonates like dimethyl carbonate (DMC), diethyl carbonate (DEC), and this compound (DPC) are often used in conjunction with cyclic carbonates to formulate electrolytes with desirable properties such as low viscosity and increased ion conductivity. google.com

Solvation Behavior in Ionic Liquid-Carbonate Mixtures

Mixtures of ionic liquids and organic carbonates are being explored as potential electrolytes for next-generation lithium-ion batteries, aiming to improve safety and performance. chemrxiv.orgresearchgate.net The solvation behavior of lithium ions in these mixtures is crucial for understanding and optimizing their properties. chemrxiv.orgnsf.gov Studies using techniques like molecular dynamics simulations have investigated the solvation structure of lithium cations in mixtures of ionic liquids with organic carbonates such as ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC). chemrxiv.orgjst.go.jp These studies have shown that lithium ions can be coordinated by both the ionic liquid anions and the carbonate solvent molecules. chemrxiv.orgrsc.org The specific interactions and preferential solvation of lithium ions by either the ionic liquid or the carbonate solvent depend on factors such as the type of ionic liquid, the specific carbonate solvent, and their relative concentrations. chemrxiv.orgnsf.govrsc.org For example, in mixtures of an imidazolium-based ionic liquid with EC and DMC, molecular dynamics simulations predicted that Li⁺ ions preferentially interact with DMC molecules within their first solvation shell compared to the more polar EC molecules. chemrxiv.org The addition of carbonate co-solvents can influence the interactions between ions in the ionic liquid. chemrxiv.org

Utilization of Dialkyl Carbonates in Polymer Synthesis

Dialkyl carbonates, including this compound, are valuable compounds in the synthesis of various polymers, particularly polycarbonates and poly(carbonate-urethane)s.

Monomer or Reagent in Polycarbonate Production via Melt Transesterification

Polycarbonates are a class of thermoplastic polymers known for their excellent thermal stability and mechanical properties. taylorfrancis.comrsc.org One significant method for producing polycarbonates is via melt transesterification. taylorfrancis.comfree.fr This process typically involves the reaction of a dihydroxy compound, such as bisphenol A (BPA), with a carbonate source. taylorfrancis.comepo.org While diphenyl carbonate (DPC) is a commonly used carbonate monomer in the melt transesterification process for producing aromatic polycarbonates, dialkyl carbonates can also be employed. free.frepo.orgatamanchemicals.com

However, the use of dialkyl carbonates in the transesterification with bisphenol A can be less reactive under commercially reasonable conditions compared to diaryl carbonates like DPC, making it challenging to form sufficient quantities of high molecular weight polymeric polycarbonate. epo.org Additionally, the alcohol liberated as a byproduct when using dialkyl carbonates requires substantial purification for recycling. epo.org Despite these challenges, dialkyl carbonates can be used in specific strategies for polycarbonate synthesis. For example, one process involves reacting bisphenol A with a dialkyl carbonate to produce a dialkyl biscarbonate of bisphenol A, which is then reacted with diphenyl carbonate to produce polycarbonate. epo.org Aliphatic polycarbonates can also be prepared via transesterification using dialkyl carbonates like dibutyl carbonate. free.fr However, these aliphatic polycarbonates have historically had lower melting points and were not as commercially interesting as aromatic polycarbonates. free.fr

While the provided search results discuss the use of dialkyl carbonates in general and specifically mention dimethyl carbonate and diethyl carbonate in the context of transesterification for polycarbonate production, specific detailed research findings focusing solely on the use of this compound as a monomer or reagent in polycarbonate production via melt transesterification were not explicitly found within the provided context. However, based on the general principles of polycarbonate synthesis via transesterification with dialkyl carbonates, this compound could potentially be used, although its reactivity and the properties of the resulting polycarbonate would need specific investigation.

Role in Copolymerization Strategies

Dialkyl carbonates can play a role in copolymerization strategies to synthesize polymers with tailored properties. Copolymerization involves the polymerization of two or more different monomers to form a copolymer. researchgate.net In the context of polycarbonates and related polymers, copolymerization strategies can be employed to introduce different units into the polymer chain, thereby modifying the material's characteristics.

For example, in the synthesis of aliphatic polycarbonates, copolymerization of carbon dioxide with epoxides is a known method. nih.gov While this process directly incorporates CO₂ into the polymer backbone, the resulting polymers are poly(alkylene carbonate)s, where the carbonate linkage is formed from CO₂ and the epoxide. nih.gov The provided search results discuss copolymerization strategies involving cyclic carbonates and lactones to produce poly(ester-carbonate) copolymers with tailorable properties. nih.gov Additionally, the incorporation of double bonds or other functional groups into polycarbonate chains can be achieved by adding a third monomer during the copolymerization of CO₂ and epoxides. mdpi.com These functionalized copolymers can then be cross-linked. mdpi.com

While the provided search results discuss copolymerization strategies involving various cyclic and other carbonate compounds, specific detailed research findings focusing solely on the direct role of this compound as a co-monomer in copolymerization strategies were not explicitly found within the provided context. However, dialkyl carbonates can potentially be involved in transesterification reactions with other monomers to form copolymers or act as reagents in processes that lead to copolymer formation.

Synthesis of Poly(carbonate-urethane)s and Related Polymers

Poly(carbonate-urethane)s (PCUs) are a class of polymers that combine carbonate and urethane (B1682113) linkages in their structure, offering a range of properties that make them suitable for various applications, including biomedical devices, coatings, and adhesives. rsc.orggoogle.comacs.org These polymers are typically synthesized by the polyaddition reaction of polyisocyanates with polyols. rsc.orggoogle.com In the case of PCUs, polycarbonate diols are used as the soft segments in the polyurethane structure. google.comacs.org

Polycarbonate diols can be synthesized through various routes, including the polycondensation of dialkyl carbonates with aliphatic diols. acs.org This process incorporates carbonate linkages into the diol structure, which is then used to react with isocyanates to form the PCU. acs.org For instance, the synthesis of aliphatic carbonate macrodiols via the alcoholysis of poly(propylene carbonate) (PPC), a CO₂-based polymer, with different diols has been reported. acs.org These macrodiols can then be used to synthesize poly(carbonate ether urethane)s. acs.org The properties of the resulting PCUs are influenced by the structure of the polycarbonate diol and the diisocyanate used. rsc.org

While the provided search results discuss the synthesis of poly(carbonate-urethane)s using polycarbonate diols derived from the reaction of dialkyl carbonates with diols or from CO₂-based polycarbonates, specific detailed research findings focusing solely on the direct use of this compound in the synthesis of poly(carbonate-urethane)s or related polymers were not explicitly found within the provided context. However, it is plausible that this compound could be used in the synthesis of polycarbonate diols via reaction with appropriate diols, which would then be used as precursors for PCU synthesis.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound69344
PolycarbonateNot available (Polymer) nih.gov
Ethylene carbonate7108
Dimethyl carbonate6585
Diethyl carbonate7766 fishersci.ca
Propylene (B89431) carbonate6580
Diphenyl carbonate7597 atamanchemicals.comwikipedia.org
Bisphenol A6623
Lithium hexafluorophosphate23674146
Hydrofluoric acid14924
Lithium fluoride22429539
Phosphorus pentafluoride24531
Poly(propylene carbonate)16763286
1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide16743311
Lithium bis(trifluoromethanesulfonyl)imide67877686
Poly(carbonate-urethane)Not available (Polymer)

Interactive Data Tables

Based on the provided text, detailed numerical data suitable for interactive tables is limited. However, some qualitative or comparative information can be presented in a tabular format.

Table 1: Comparison of Gas Production from Thermal Decomposition of Carbonate Solvents

Carbonate SolventRelative Gas Production (Qualitative)
Ethylene carbonateHigh osti.gov
Diethyl carbonateHigh osti.gov
Dimethyl carbonateLow osti.gov
Ethyl methyl carbonateLow (stable on its own), higher with LiPF₆ osti.gov

Table 2: Glass Transition Temperatures (Tg) of Selected Poly(carbonate-urethane)s

Poly(carbonate-urethane) TypeTg Range (°C)Note
Poly(carbonate ester) oligomers37.4 to 74.1 rsc.orgRelative low Tg
Poly(carbonate urethane)s97.3 to 138.3 rsc.orgCorrelates to dicarboxylic acid chlorides and diisocyanates used
Semi-rigid poly(carbonate-urethane) foamsNot specified as a range, depends on density and hardness uctm.eduCan be prepared with varying density and hardness

Advanced Analytical Characterization of Dipropyl Carbonate and Its Reactivity

Spectroscopic Methodologies for Structural and Compositional Analysis

Spectroscopic methods are invaluable for identifying functional groups, determining molecular structure, and assessing the composition of samples containing dipropyl carbonate.

Fourier Transform Infrared (FT-IR) Spectroscopy for Reaction Monitoring

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying organic compounds based on their characteristic functional group vibrations. It can be employed to monitor chemical reactions involving organic carbonates by observing the appearance or disappearance of specific IR bands nih.gov. While direct studies on using FT-IR specifically for monitoring this compound reactions were not extensively detailed in the search results, the principles applied to other organic carbonates are relevant. FT-IR spectroscopy can provide qualitative and quantitative information with high chemical specificity nih.govacs.org. For instance, monitoring the carbonyl stretching vibration (~1740-1750 cm⁻¹) of the carbonate group can indicate the presence or consumption of this compound in a reaction. Changes in the intensity of bands corresponding to reactants or products, such as the hydroxyl stretch of propanol (B110389) if DPC is formed via esterification or transesterification, can also be tracked. Time-resolved ATR-FTIR spectroscopy, which allows for real-time monitoring without extensive sample preparation, has been used to study the kinetics of chemical reactions in solutions acs.orgacs.org. The high chemical selectivity of ATR-FTIR spectroscopy allows for the identification of reaction phases and the monitoring of their evolution acs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for determining the structure and purity of organic molecules like this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule. Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum allows for the confirmation of the propyl groups and the carbonate moiety. The characteristic signals for the methyl, methylene (B1212753), and oxygen-bound methylene protons provide a clear fingerprint for this compound. Similarly, the ¹³C NMR spectrum exhibits distinct signals for the different carbon atoms, including the characteristic low-field signal for the carbonate carbonyl carbon. PubChem provides access to ¹H NMR spectra for compounds, including this compound nih.gov. ¹³C NMR spectra for this compound are also available chemicalbook.com. NMR spectroscopy is crucial for microstructural elucidation, especially when analyzing complex reaction mixtures or identifying isomers and impurities, though for a simple linear molecule like DPC, its primary use is structural confirmation and purity assessment.

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from other components in a mixture and for quantifying its amount.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Mixture Analysis

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS) are widely used for the analysis of volatile organic carbonates, including those used in lithium-ion battery electrolytes sigmaaldrich.comlabmanager.comperkinelmer.com. This compound, being relatively volatile, is well-suited for GC analysis. GC is effective for separating DPC from reactants, products, solvents, and impurities based on their boiling points and interactions with the stationary phase. GC coupled with a Flame Ionization Detector (FID) is commonly used for the quantitative analysis of organic carbonates due to its high sensitivity to organic compounds labmanager.comresearchgate.net. GC/MS provides additional information by identifying the separated components based on their mass fragmentation patterns sigmaaldrich.comlabmanager.comperkinelmer.com. This is particularly useful for identifying unknown impurities or by-products in a reaction mixture sigmaaldrich.comgcms.cz. For instance, GC-MS can identify volatile and semivolatile impurities in organic carbonate solvents labmanager.com. High-resolution mass spectrometry coupled with GC can provide exact mass and structural information for impurities labmanager.com. Typical GC methods for organic carbonates may use specific capillary columns, such as those with a poly(6% cyanopropylphenyl/94% dimethyl siloxane) phase, which offer selectivity for separating carbonate solvents and their impurities sigmaaldrich.com. The analysis of carbonate esters and additives in lithium-ion battery electrolytes has been successfully performed using GC-MS, allowing for both quantitative analysis and qualitative examination of impurities gcms.cz.

High-Performance Liquid Chromatography (HPLC) for Organic Carbonate Characterization

High-Performance Liquid Chromatography (HPLC) is another valuable technique for analyzing organic carbonates, particularly for less volatile or more polar compounds, or when dealing with complex mixtures that may not be suitable for GC. While GC is often preferred for volatile linear carbonates like DPC, HPLC methods have been developed for the separation and identification of various organic carbonates unl.edunih.gov. HPLC can be used for qualitative and quantitative analysis researchgate.net. Ion-moderated partition HPLC using ion exclusion columns has been shown to be effective for separating common organic carbonates unl.edunih.gov. These methods often employ aqueous mobile phases and refractive index detectors unl.edunih.gov. Reverse phase (RP) HPLC methods with acetonitrile (B52724)/water mobile phases containing an acid (like phosphoric acid or formic acid for MS compatibility) have also been developed for the analysis of organic carbonates, including this compound sielc.comsielc.com. HPLC coupled with high-resolution quadrupole time-of-flight mass spectrometry (LC/Q-TOF) can provide accurate mass and fragmentation information for identifying unknown substances and improving qualitative and quantitative analysis lcms.cz. This is beneficial for enhancing the retention and separation of carbonates lcms.cz. HPLC methods are also scalable and can be used for isolating impurities in preparative separation sielc.comsielc.com.

Thermal Analysis Techniques in Reaction and Material Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide insights into the thermal stability, decomposition pathways, and physical transitions of this compound and materials containing it. TGA measures the change in mass of a sample as a function of temperature or time, providing information about decomposition temperatures and the amount of volatile components released. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, crystallization points, glass transition temperatures, and reaction enthalpies. These techniques are widely used in material science and chemistry to characterize precursors, monitor processes, and assess quality redalyc.orgsemanticscholar.org. For organic carbonates, TGA can reveal decomposition temperatures and the nature of volatile decomposition products, which may include carbon dioxide, alkenes, and alcohols, as seen in the thermal decomposition of this compound at elevated temperatures sigmaaldrich.com. DSC can be used to study the melting and crystallization behavior of organic carbonates, which is relevant for applications such as battery electrolytes kohan.com.tw. Simultaneous TGA/DSC can provide complementary information about mass changes and thermal events occurring simultaneously kohan.com.twlinseis.com. Thermal analysis techniques can distinguish between different material types and can even detect the presence of components in small proportions semanticscholar.org.

Thermogravimetric Analysis-Differential Thermal Analysis (TG-DTA) of Catalysts

Thermogravimetric Analysis-Differential Thermal Analysis (TG-DTA) is a combined thermal analysis technique used to study the thermal decomposition and phase transitions of materials. In the context of catalysts for this compound synthesis or reactions, TG-DTA can provide information about the thermal stability of the catalyst, the presence of adsorbed species, and phase changes that occur upon heating. Studies have utilized DTA in the characterization of composite catalysts for the synthesis of this compound. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a technique that measures the heat flow to or from a sample as it is heated or cooled. This allows for the determination of thermal transitions such as melting points, crystallization points, glass transition temperatures, and solid-solid phase transitions. While direct studies on this compound phase transitions using DSC in the context of catalysis were not extensively found in the search results, DSC is a standard technique for characterizing the thermal behavior of materials, including potential phase changes in catalysts or related compounds under reaction conditions.

Surface and Porosity Characterization of Catalytic Materials

The surface and porous structure of a catalyst significantly influence its performance by affecting the accessibility of active sites and the diffusion of reactants and products. Several techniques are employed to characterize these properties.

Nitrogen Physisorption (BET) for Surface Area and Pore Distribution

Nitrogen physisorption, commonly analyzed using the Brunauer-Emmett-Teller (BET) theory, is a widely used technique to determine the specific surface area and pore size distribution of porous materials like catalysts. For catalysts used in this compound synthesis, a preferable surface area and bigger pore diameter can contribute to improved catalytic activities. akjournals.com, akjournals.com Studies have concluded that the enhancement of catalytic performance with optimized potassium carbonate loading on Hβ zeolite can be attributed to both sufficient active sites and favorable surface properties, including surface area and pore size. akjournals.com, akjournals.com BET analysis is also used to characterize the surface area of support materials like aluminum oxide (Al₂O₃), which can be used as a carrier for active catalytic components. rsc.org

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface morphology and topography of materials. SEM is used to examine the shape, size, and distribution of catalyst particles, as well as to observe the surface features and potential aggregation of active components on the support. While specific examples directly linking SEM images of catalysts to this compound reactions were not prominently featured in the search results, SEM is a standard tool in catalyst characterization to understand how the physical structure of the catalyst might impact its performance.

Temperature Programmed Desorption (TPD) for Surface Basicity Assessment

Temperature Programmed Desorption (TPD) is a technique used to characterize the acidity or basicity of catalyst surfaces by measuring the amount of a probe molecule (such as CO₂ for basicity or NH₃ for acidity) desorbed as a function of temperature. For reactions involving this compound, particularly transesterification reactions, surface basicity of the catalyst can be a crucial factor influencing catalytic activity. TPD results can indicate the number and strength of basic sites on the catalyst surface. Studies on catalysts for organic carbonate synthesis, such as the transesterification of dimethyl carbonate with ethanol (B145695), have used CO₂-TPD to assess the basicity of supported catalysts, finding that a higher number of accessible basic sites can be beneficial for excellent catalytic performance. rsc.org

Compound List with PubChem CIDs

Compound NamePubChem CID
This compound69344 nih.gov, uni.lu, nih.gov
Potassium carbonate11430 wikipedia.org, americanelements.com, fishersci.ca, fishersci.co.uk, ereztech.com
Cesium carbonate10796 nih.gov, wikipedia.org, wikidata.org, fishersci.at, fishersci.se
Zinc oxide14806 scribd.com, wikipedia.org, fishersci.at, mims.com, foodb.ca
Aluminum oxide9989226 wikipedia.org, fishersci.fi, fishersci.ca or 14769 ereztech.com, americanelements.com, nih.gov
Magnesium oxide14792 wikipedia.org, fishersci.ca, atamanchemicals.com, americanelements.com, brauer.com.au
Hydrotalcite73415812 alfa-chemistry.com, nih.gov or 11097-59-9 (CAS) sigmaaldrich.com, 129776829 (hydrate) nih.gov
Zeolite9942228 fishersci.ca, fishersci.ca, nih.gov or 146019320 (Zeolite A) nih.gov or 71310 (ZSM-5) jkenterprises.com.pk
Dimethyl carbonate6585 researchgate.net
Propyl alcohol1031 americanelements.com
Ethanol702 nih.gov, oup.com
Ethyl propyl carbonate105082 nih.gov
Methanol (B129727)887
Metal-Organic Framework (MOF)N/A (Class of compounds), nih.gov,,
Iron23925

This compound (DPC) is an organic carbonate recognized for its potential as an environmentally friendly chemical building block. It finds application as a fuel oxygenate additive and as an additive in lithium-ion battery electrolytes, offering advantages over conventional alternatives. akjournals.com The synthesis and reactivity of this compound frequently involve catalytic processes, necessitating thorough characterization of the catalytic materials to understand and enhance their performance. This article focuses exclusively on the advanced analytical techniques utilized in the characterization of catalysts relevant to the synthesis and reactions of this compound.

The characterization of catalysts is fundamental to establishing the correlation between their structural and surface properties and their catalytic activity in reactions involving this compound. A range of analytical techniques provides crucial insights into the thermal behavior, crystalline structure, surface area, pore distribution, morphology, and surface basicity of these catalytic materials.

Thermogravimetric Analysis-Differential Thermal Analysis (TG-DTA) of Catalysts

Thermogravimetric Analysis-Differential Thermal Analysis (TG-DTA) is a coupled thermal analysis method employed to investigate the thermal decomposition and phase transitions of materials. When applied to catalysts used in this compound synthesis or related reactions, TG-DTA furnishes information regarding the catalyst's thermal stability, the presence of adsorbed species, and any phase changes occurring upon heating. DTA has been employed in the characterization of composite catalysts for the synthesis of this compound. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a technique that quantifies the heat flow into or out of a sample as its temperature is altered. This enables the determination of thermal transitions such as melting points, crystallization points, glass transition temperatures, and solid-solid phase transitions. While extensive studies specifically on the phase transitions of this compound using DSC within the context of catalysis were not a primary focus of the search results, DSC remains a standard technique for characterizing the thermal behavior of materials, including potential phase changes in catalysts or associated compounds under reaction conditions.

Surface and Porosity Characterization of Catalytic Materials

The surface characteristics and porous structure of a catalyst are critical determinants of its performance, influencing the accessibility of active sites and the efficiency of reactant and product diffusion. Several techniques are employed to characterize these properties.

Nitrogen Physisorption (BET) for Surface Area and Pore Distribution

Nitrogen physisorption, commonly analyzed using the Brunauer-Emmett-Teller (BET) theory, is a widely adopted technique for determining the specific surface area and pore size distribution of porous materials such as catalysts. For catalysts employed in this compound synthesis, a desirable surface area and larger pore diameter can contribute to enhanced catalytic activity. akjournals.com, akjournals.com Research has indicated that the improvement in catalytic performance with optimized potassium carbonate loading on Hβ zeolite is attributable to both an adequate number of active sites and favorable surface properties, including surface area and pore size. akjournals.com, akjournals.com BET analysis is also utilized to characterize the surface area of support materials like aluminum oxide (Al₂O₃), which serves as a carrier for active catalytic species. rsc.org

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface morphology and topography of materials. SEM is used to examine the shape, size, and distribution of catalyst particles, as well as to observe surface features and potential aggregation of active components on the support material. While specific instances directly illustrating SEM images of catalysts in the context of this compound reactions were not extensively found in the search results, SEM is a standard technique in catalyst characterization for understanding how the physical structure of the catalyst can influence its performance.

Temperature Programmed Desorption (TPD) for Surface Basicity Assessment

Temperature Programmed Desorption (TPD) is a technique used to assess the acidity or basicity of catalyst surfaces by measuring the desorption of a probe molecule (such as CO₂ for basicity or NH₃ for acidity) as the temperature is increased. For reactions involving this compound, particularly transesterification reactions, the surface basicity of the catalyst can be a critical factor affecting catalytic activity. TPD results provide information on the number and strength of basic sites present on the catalyst surface. Studies on catalysts for the synthesis of organic carbonates, such as the transesterification of dimethyl carbonate with ethanol, have employed CO₂-TPD to evaluate the basicity of supported catalysts, demonstrating that a greater number of accessible basic sites can lead to excellent catalytic performance. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, chemical state, and electronic state of the elements within a material. malvernpanalytical.comenergy.govcarleton.eduresearchgate.net By analyzing the kinetic energy of photoelectrons emitted after bombarding a sample surface with X-rays, XPS provides valuable insights into the chemical environment and oxidation states of the constituent atoms. malvernpanalytical.comenergy.govcarleton.eduresearchgate.net

This compound (DPC), with the molecular formula C7H14O3, is composed of carbon, hydrogen, and oxygen atoms. nih.govuni.lusigmaaldrich.com XPS is capable of detecting carbon and oxygen, providing information about their presence and chemical states on the surface of a DPC sample. A survey scan would typically be performed first to identify the elements present and estimate their atomic concentrations within the sampling depth (typically the top 10 nm). energy.govresearchgate.net For pure DPC, the primary elements detected would be carbon and oxygen.

High-resolution XPS scans of the core level peaks, specifically the C1s and O1s regions for this compound, provide detailed information about the different chemical environments of carbon and oxygen atoms. The binding energies of these core electrons are sensitive to the local chemical environment, including the types of bonds formed and the oxidation state of the atom. malvernpanalytical.comenergy.govcarleton.eduresearchgate.net

In the C1s spectrum of this compound, distinct peaks are expected corresponding to the different carbon environments:

Alkyl carbons (CH2 and CH3 groups) are typically observed at a binding energy around 284.8 eV, often used as a reference. thermofisher.com

Carbon atoms singly bonded to oxygen (C-O) in the propyl chains are expected at higher binding energies due to the electronegativity of oxygen. thermofisher.com

The carbonyl carbon (C=O) in the carbonate functional group is bonded to two oxygen atoms and is expected to exhibit a significant chemical shift to a higher binding energy, typically in the range of 288-290 eV for carbonate species, which can overlap with ester (O-C=O) signals. thermofisher.com

The O1s spectrum of this compound would reveal peaks corresponding to the oxygen atoms in different bonding configurations:

Oxygen atoms involved in single bonds with carbon (C-O). thermofisher.com

The oxygen atom double-bonded to the carbonyl carbon (C=O). thermofisher.com These oxygen species in organic carbonates and C-O bonds typically have binding energies falling within a narrow range, generally between 531.5 eV and 533 eV. thermofisher.com Deconvolution of the O1s peak is often necessary to distinguish between these different oxygen environments. thermofisher.com

ElementCore LevelChemical State / Functional GroupTypical Binding Energy Range (eV)Expected Contribution in DPC
CarbonC1sC-C (Alkyl)~284.8Present
C-O (Alkyl ether)Higher than C-CPresent
O-C=O (Carbonyl)288 - 290Present
OxygenO1sC-O (Ether type)~533Present
C=O (Carbonyl)531.5 - 532Present

Note: The binding energies provided are typical ranges for similar functional groups. Specific experimental data for this compound may show slight variations. Detailed quantitative analysis would involve peak fitting and determination of relative peak areas to estimate the proportions of carbon and oxygen in each chemical state.

XPS analysis thus serves as a powerful tool to confirm the elemental composition of this compound and to investigate the chemical states and bonding environments of carbon and oxygen within the molecule, providing insights relevant to its purity and surface interactions.

Theoretical and Computational Chemistry of Dipropyl Carbonate

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, particularly ab initio and Density Functional Theory (DFT) methods, are powerful tools for investigating the electronic structure and properties of molecules like dipropyl carbonate from first principles. wikipedia.org These methods solve the electronic Schrödinger equation to determine the distribution of electrons and the resulting forces on atomic nuclei. wikipedia.org

Electronic Structure and Molecular Conformation

Studies utilizing ab initio and DFT methods can elucidate the electronic structure of this compound, including charge distribution and molecular orbitals. These calculations are crucial for understanding the molecule's reactivity and interactions. Furthermore, quantum chemical calculations are used to explore the potential energy surface of DPC, identifying stable molecular conformations (different spatial arrangements of atoms that result from rotation around single bonds) and their relative energies. While specific detailed findings for DPC's conformations from these searches were limited, studies on similar linear carbonates like dimethyl carbonate (DMC) indicate that different conformers, such as cis-cis and cis-trans, can exist with varying stabilities and dipole moments. nih.govacs.orgnih.gov The cis-cis conformer is often the most stable in the gas phase, but the relative stability of conformers can change in different environments or upon interaction with other species, such as metal ions. acs.orgrsc.org

Intermolecular Interactions and Hydrogen Bonding Analysis

Quantum chemistry is instrumental in analyzing the intermolecular interactions involving this compound. These interactions, including van der Waals forces and hydrogen bonding, play a significant role in determining the bulk properties and behavior of DPC in solutions and at interfaces. Studies on other organic carbonates, such as dimethyl carbonate and ethylene (B1197577) carbonate, have shown that C-H···O interactions can be classified as hydrogen bonds, influencing the association of molecules. acs.orgresearchgate.netiastate.edumdpi.commongoliajol.info Although direct studies on DPC were not prominently found, the principles observed for other linear carbonates suggest that similar C-H···O interactions are likely present in liquid DPC and in mixtures containing DPC, affecting its physical properties and solvation behavior. acs.orgresearchgate.net These interactions can be characterized by analyzing bond lengths, angles, and interaction energies calculated using DFT or ab initio methods. iastate.edumdpi.commongoliajol.info

Solvent Effects and Solvation Shell Dynamics

Computational methods are employed to investigate how solvents affect the properties and behavior of this compound. Both implicit and explicit solvation models are used in quantum chemical calculations to account for solvent effects. mdpi.commdpi.com Implicit models treat the solvent as a continuous dielectric medium, while explicit models include individual solvent molecules interacting directly with the solute. mdpi.commdpi.com Studies on other carbonate solvents in the context of electrolyte solutions have utilized DFT and molecular dynamics simulations to understand solvation structures, particularly around ions. acs.orgnih.govaip.orgresearchgate.netacs.orgibs.re.kr These studies highlight the importance of the first solvation shell composition and dynamics in determining properties like ion transport and reactivity. aip.orgresearchgate.netibs.re.kr While specific data for DPC was not retrieved, the methodologies applied to similar carbonates would be applicable to study DPC's solvation in various media, providing insights into its interactions with solvent molecules and dissolved species.

Molecular Dynamics Simulations for Bulk and Interfacial Phenomena

Molecular Dynamics (MD) simulations are powerful techniques used to study the time-dependent behavior of molecular systems. tudelft.nlnih.gov For this compound, MD simulations can provide insights into bulk liquid properties, diffusion behavior, and phenomena occurring at interfaces, such as liquid-vapor or liquid-solid interfaces. tudelft.nlnih.govresearchgate.netwisconsin.eduenergy.gov By simulating the motion of molecules based on classical mechanics and interatomic forces, MD can reveal information about molecular packing, dynamics, and the formation of aggregates or ordered structures in the liquid phase. tudelft.nlnih.govresearchgate.net Studies on other organic carbonates have used MD simulations to investigate surface structure at liquid-vapor interfaces and the aggregation behavior in bulk solutions. nih.govresearchgate.net These simulations can help understand how molecular structure influences macroscopic properties like surface tension and viscosity. nih.govresearchgate.net MD simulations are also used to study interfacial interactions between carbonate-based electrolytes and electrode surfaces, which is relevant in applications like lithium-ion batteries. tudelft.nlenergy.gov Applying MD simulations to DPC could provide valuable data on its self-diffusion, viscosity, and interfacial behavior, complementing experimental measurements.

Thermodynamic Modeling and Prediction in Reaction Systems

Thermodynamic modeling is essential for predicting the feasibility and yield of chemical reactions involving this compound. researchgate.netmdpi.com Computational thermodynamics combines theoretical calculations and experimental data to describe the energy and entropy changes associated with reactions and phase equilibria. researchgate.netmdpi.com

Reaction Equilibrium and Yield Prediction

Computational methods are used to predict reaction equilibrium constants and maximum achievable yields for reactions involving this compound. uni.lutudelft.nlacs.orgacs.org This is particularly relevant for synthesis routes of DPC or reactions where DPC is a reactant or product. For instance, studies on the synthesis of other dialkyl carbonates from CO₂ and alcohols have employed thermodynamic models to predict equilibrium conversions under different temperature and pressure conditions. acs.org These models often utilize equations of state and activity coefficient models to account for non-ideal behavior in reaction mixtures. mdpi.comresearchgate.net Predicting reaction equilibrium helps in optimizing reaction conditions to maximize the yield of desired products and assess the thermodynamic limitations of a process. acs.orgacs.org While specific equilibrium data for DPC synthesis or reactions were not extensively found in the searches, the general principles of thermodynamic modeling applied to other carbonate systems are directly applicable to DPC. uni.lutudelft.nlacs.orgacs.org

Vapor-Liquid Equilibria Studies

Vapor-Liquid Equilibrium (VLE) studies are crucial for understanding the phase behavior of a substance and its mixtures, which is essential for separation processes like distillation. For this compound (DPC), investigations into its VLE properties, particularly as a pure component, provide fundamental thermodynamic data.

Experimental measurements of the vapor pressure of pure this compound have been conducted using static methods. One study reported vapor pressure measurements for DPC in the temperature interval of 238 K to 308 K. flybase.orgfishersci.ca These experimental data were utilized in a simultaneous correlation with other related thermal data to develop a consistent thermodynamic description of the compound. flybase.orgfishersci.ca

An estimated vapor pressure for this compound at 25 °C (298.15 K) is reported as 1.654000 mmHg. wikidata.org

While studies on the VLE of binary mixtures containing this compound were not extensively found in the provided search results, research on the VLE of other dialkyl carbonates, such as dimethyl carbonate (DMC) and diethyl carbonate (DEC), with various compounds (e.g., alcohols, hydrocarbons, other carbonates) provides insights into the general VLE behavior of this class of chemicals. fishersci.cafishersci.comontosight.aifishersci.cathegoodscentscompany.comnih.govnih.govfishersci.senih.gov These studies often involve measuring isobaric or isothermal VLE data and correlating the results using thermodynamic models like NRTL, UNIQUAC, and Wilson to obtain activity coefficients and predict phase behavior. ontosight.aifishersci.cathegoodscentscompany.comnih.gov The complexity of VLE behavior, including deviations from ideal behavior and azeotrope formation, has been observed in mixtures involving other carbonates. fishersci.cathegoodscentscompany.comnih.gov

Further detailed VLE studies on binary systems containing this compound would be valuable for optimizing separation processes relevant to its production and applications.

Vapor Pressure Data for Pure this compound

PropertyValueTemperature (°C)Temperature (K)MethodSource Type
Vapor Pressure1.654000 mmHg (est)25298.15EstimatedDatabase
Vapor PressureMeasured range-35.15 to 35238 to 308StaticExperimental

Note: Detailed experimental data points for the measured range (238-308 K) were not available in the provided search snippets.

Environmental and Safety Footprint of Dipropyl Carbonate Research

Green Chemistry Principles in Dipropyl Carbonate Production and Utilization

The synthesis of dialkyl carbonates, including this compound, aligns with green chemistry principles, particularly through the exploration of phosgene-free production routes researchgate.netrsc.org. Traditionally, phosgene (B1210022), a highly toxic compound, was used in the synthesis of carbonates researchgate.net. However, significant efforts have been directed towards developing alternative, more environmentally benign methods, often utilizing carbon monoxide (CO) or carbon dioxide (CO2) as feedstocks researchgate.netrsc.org.

Utilizing CO2 in chemical processes is seen as a strategy to reduce its atmospheric concentration and valorize it into value-added products researchgate.netrsc.orgnih.gov. Dialkyl carbonates synthesized from CO2 have gained attention due to their low toxicity, high polarity, and diverse applications rsc.org. For instance, the direct synthesis of diethyl carbonate (DEC) from CO2 and ethanol (B145695) is considered a promising route due to the availability of cheap and potentially renewable feedstocks researchgate.net. Research focuses on improving catalysts and process intensification techniques for the successful scale-up of CO2 transformation technologies researchgate.net. The use of recyclable or regenerable dehydrating agents in these synthesis routes is also being explored to minimize environmental impact rsc.orgacs.org.

Dimethyl carbonate (DMC), another dialkyl carbonate, is highlighted as a versatile compound and an eco-friendly alternative to toxic reagents like methyl halides and phosgene researchgate.netup.pt. Its production through clean processes contributes to its label as a green reagent up.pt.

Biodegradation and Environmental Fate Studies of Dialkyl Carbonates

Dialkyl carbonates are generally considered to have moderate toxicity and are biodegradable researchgate.netrsc.org. Studies on the biodegradation of related compounds, such as poly(propylene carbonate) (PPC), indicate that they can be degraded by microorganisms and enzymes mdpi.com. For example, PPC films have been shown to degrade through enzymatic hydrolysis, with degradation products including oligomers, which are further decomposed into CO2 and H2O mdpi.com. The rate of degradation can sometimes be determined by monitoring CO2 production mdpi.com.

Research on novel carbonate-type cationic surfactants has also demonstrated rapid biodegradability by activated sludge and enzymatic degradability for chemical recycling nih.govjst.go.jp. These findings suggest that the presence of the carbonate linkage can facilitate biodegradation.

While specific detailed studies on the biodegradation of this compound were not extensively found, the general classification of dialkyl carbonates as biodegradable suggests that DPC is expected to undergo environmental degradation. Disposal of DPC should follow local regulations to minimize environmental impact ontosight.ai.

Investigation of Decomposition and Stability in Application Environments

The decomposition and stability of dialkyl carbonates, including those used in applications like lithium-ion batteries, are critical areas of research. Electrolytes in lithium-ion batteries often contain mixtures of organic carbonate solvents such as ethylene (B1197577) carbonate (EC), propylene (B89431) carbonate (PC), dimethyl carbonate (DMC), and diethyl carbonate (DEC) mdpi.com.

Studies on the thermal decomposition of these carbonate solvents show varying degrees of stability. For instance, DEC has been studied under high temperatures, showing decomposition into products like ethylene, carbon dioxide, and ethanol asme.orgwpmucdn.com. The decomposition mechanism can involve a retro-ene reaction followed by the decomposition of an alkoxy acid asme.org. At higher temperatures, additional reactions can occur, leading to the formation of other products like H2, CO, and methane (B114726) asme.org.

The presence of lithium salts, such as LiPF6, can influence the thermal decomposition of carbonate solvents used in battery electrolytes osti.gov. While DMC has been found to be relatively stable even with the addition of LiPF6, DEC shows a more significant decrease in decomposition onset temperature and increased gas production in the presence of the salt osti.gov. EC also shows accelerated decomposition with LiPF6 osti.gov.

Poly(propylene carbonate) (PPC) is known to be prone to thermal decomposition at temperatures above 150 °C, with two main types of pyrolytic reactions: "unzipping" and "irregular chain breaking" mdpi.com. The presence of catalyst residues or end hydroxyl groups can make PPC susceptible to hydrolysis and pyrolysis mdpi.com. End-capping of PPC can improve its thermal stability researchgate.net.

In the context of lithium metal batteries, the stability of cyclic carbonates is being investigated to improve battery performance and safety osti.gov. Fluorine-substituted cyclic carbonates, like trans-difluoroethylene carbonate (DFEC), have shown promise in enhancing the stability of the lithium metal anode osti.gov.

Life Cycle Assessment of this compound Synthesis and Application Processes

Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of products and processes throughout their entire life cycle, from raw material extraction to disposal researchgate.netqscience.com. LCA studies on dialkyl carbonates and related compounds provide insights into the environmental performance of their synthesis and applications.

Studies comparing different synthesis routes for dialkyl carbonates, particularly those utilizing CO2, are being conducted using LCA to identify environmentally more sustainable processes researchgate.netacs.org. For example, an LCA comparing a novel electrosynthesis route for dimethyl carbonate (DMC) utilizing CO2 with a conventional oxidative carbonylation process evaluated environmental impacts across the whole life cycle acs.org. The results suggested that increasing the process yield was crucial for reducing the global warming potential to a level comparable with the commercial process acs.org.

LCA has also been applied to assess the environmental impacts of producing materials derived from renewable sources, such as polyhydroxyurethanes (PHUs) synthesized from cyclic carbonates mdpi.comresearchgate.net. These studies evaluate various environmental impact categories, including climate change, fossil resource depletion, and water use mdpi.comresearchgate.net. For instance, an LCA of PHU synthesis from five- and six-membered cyclic carbonates indicated that PHUs from six-membered cyclic carbonates had a higher environmental footprint due to their solvent-intensive synthesis process mdpi.com.

Future Directions and Emerging Research Frontiers

Catalyst Design and Engineering for Enhanced Performance

The efficient and environmentally benign synthesis of dipropyl carbonate is heavily reliant on catalyst performance. The primary route for its production is through the transesterification of other carbonates, such as dimethyl carbonate (DMC) or cyclic carbonates, with propanol (B110389). researchgate.netgoogle.com Future research is intensely focused on developing catalysts that offer higher activity, selectivity, and stability, thereby minimizing energy consumption and waste generation.

Key research trends in catalyst design include:

Heterogeneous Solid Base Catalysts: There is a significant push towards replacing homogeneous catalysts, which are difficult to separate from the reaction mixture, with solid, reusable alternatives. Materials like potassium carbonate supported on magnesium oxide (K2CO3/MgO) and potassium hydroxide (B78521) on Naβ molecular sieves (KOH/Naβ) have shown promise. researchgate.net Researchers are engineering these catalysts by modifying support materials (e.g., using mesoporous silica (B1680970) like SBA-16) to enhance surface area, optimize the distribution of active sites, and improve resistance to deactivation from phenomena like carbon deposition. mdpi.com

Nanocatalysts: The use of nanocrystalline materials, such as zirconium dioxide (ZrO2) nanocrystals, is being explored for carbonate synthesis. mdpi.com The high surface-area-to-volume ratio of nanocatalysts can lead to a significant increase in active sites, potentially boosting reaction rates and allowing for milder reaction conditions.

Bifunctional Catalysts: Catalysts that possess both acidic and basic sites are being designed to facilitate multiple steps in the reaction mechanism. This can lead to enhanced conversion and selectivity by activating both the carbonate and alcohol reactants simultaneously.

Ionic Liquids: As "designer" solvents and catalysts, ionic liquids offer a unique combination of properties. They can act as homogeneous catalysts during the reaction for high efficiency and can be easily separated afterward, bridging the gap between homogeneous and heterogeneous catalysis. mdpi.com Research is focused on tuning their chemical structure to maximize catalytic activity for DPC synthesis while addressing challenges related to cost and component leaching. mdpi.com

Table 1: Comparison of Catalytic Systems for Dialkyl Carbonate Synthesis

Catalyst TypeExampleKey AdvantagesResearch Focus
HomogeneousTitanium Alkoxides, Tin-based compoundsHigh activity and selectivityImproving separation and reusability
HeterogeneousK₂CO₃/MgO, KOH/Naβ, Supported Molybdenum OxidesEase of separation, reusability, continuous processingEnhancing stability, preventing leaching, optimizing support structure
NanocatalystsZrO₂ nanocrystalsHigh surface area, increased active sites, milder conditionsControlling particle size and morphology, improving stability
Ionic LiquidsTask-specific imidazolium (B1220033) or pyridinium (B92312) saltsTunable properties, combined catalyst/solvent role, easy separationReducing cost, preventing active component loss, increasing thermal stability

Integration of this compound in Novel Chemical Technologies

Beyond its role as a solvent, DPC is being investigated for integration into several innovative technologies, primarily driven by its favorable properties as a green chemical.

Electrolytes for Batteries: The search for safer and more efficient electrolytes for lithium-ion batteries and next-generation energy storage is a major research driver. While ethylene (B1197577) carbonate and diethyl carbonate are commonly used, the properties of other dialkyl carbonates like DPC are being explored. wikipedia.org Their potential lies in offering a different balance of ionic conductivity, viscosity, and thermal stability, which could enhance battery performance and safety.

Green Alkylating and Carbonylating Agents: Traditional alkylating agents often involve toxic and corrosive substances. Dialkyl carbonates, including DPC, are considered eco-friendly alternatives for introducing propyl and carbonyl groups into molecules. google.com This "green" reactivity is crucial for the pharmaceutical and fine chemical industries, which are under pressure to adopt more sustainable synthesis routes.

Monomers for Polycarbonates: this compound can serve as a precursor in the transesterification process to produce polycarbonates. mdpi.com This non-phosgene route is significantly safer and more environmentally friendly than traditional methods that use highly toxic phosgene (B1210022). mdpi.commdpi.com Research is focused on optimizing the polymerization process using DPC to create novel polycarbonate materials with tailored properties, such as improved flexibility or biodegradability. Polypropylene carbonate (PPC), a related biodegradable polymer, highlights the potential for carbonate-based materials to address plastic pollution. mdpi.com

Sustainable Fuel Additives: The combustion characteristics of DPC and other dialkyl carbonates make them potential candidates as oxygenate additives for diesel and gasoline. Their inclusion can lead to more complete combustion, thereby reducing emissions of particulate matter, carbon monoxide, and unburned hydrocarbons.

Advanced In Situ Characterization Techniques for Reaction Monitoring

To optimize the synthesis of this compound and understand its reaction mechanisms, researchers are increasingly turning to advanced in situ characterization techniques. These methods allow for real-time monitoring of chemical processes as they occur, providing invaluable data that cannot be obtained from traditional post-reaction analysis. ugent.be

Techniques being applied to carbonate chemistry include:

In Situ Fourier Transform Infrared Spectroscopy (FTIR): This technique allows for the direct observation of the vibrational modes of molecules in the reaction mixture. It can be used to identify transient intermediates, track the concentration of reactants and products in real-time, and study the interaction of molecules with the catalyst surface, providing insights into the reaction mechanism. ugent.be

In Situ Mass Spectrometry (MS): By coupling a mass spectrometer to the reactor, researchers can monitor the evolution of gaseous products or byproducts during the reaction. This is particularly useful for understanding catalyst deactivation pathways and optimizing reaction conditions to maximize selectivity. ugent.be

In Situ X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS): These techniques are powerful for studying heterogeneous catalysts under reaction conditions. XRD can monitor changes in the crystalline structure of the catalyst, while XPS provides information about the chemical state of elements on the catalyst surface. ugent.be This helps in understanding how the catalyst functions and where potential deactivation occurs.

These advanced methods provide a detailed, dynamic picture of the chemical system, enabling the rational design of more efficient catalysts and processes for this compound production.

Computational Predictions for Novel this compound Applications

Computational chemistry has become an indispensable tool for accelerating research and development, allowing scientists to predict molecular properties and screen potential applications before engaging in costly and time-consuming experiments.

Key computational approaches being applied to DPC research include:

Density Functional Theory (DFT): DFT calculations are widely used to predict the electronic structure, geometry, and reactivity of molecules. nih.gov For DPC, this can be used to model its interaction with catalyst surfaces, predict its stability as an electrolyte component, and understand its reaction pathways as an alkylating agent.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of a large number of molecules over time. This is particularly useful for predicting the bulk properties of DPC as a solvent, such as its viscosity, density, and solubility characteristics for various solutes. In the context of battery electrolytes, MD can simulate ion transport and the formation of the solid-electrolyte interphase.

Quantitative Structure-Activity Relationship (QSAR): By developing models that correlate molecular structure with specific properties or activities, QSAR can be used to screen large libraries of potential carbonate molecules for specific applications. rsc.org For instance, a QSAR model could be developed to predict the performance of different dialkyl carbonates as fuel additives or as monomers in polymerization reactions.

Machine Learning (ML): ML algorithms can be trained on existing experimental and computational data to predict the outcomes of new reactions or the properties of new materials. rsc.orgrsc.org This approach can significantly accelerate the discovery of optimal catalysts and reaction conditions for DPC synthesis or identify novel formulations where DPC could be a key component. rsc.org

Table 2: Application of Computational Methods in this compound Research

Computational MethodApplication Area for DPCPredicted Properties/Outcomes
Density Functional Theory (DFT)Catalysis, ReactivityReaction mechanisms, activation energies, electronic properties
Molecular Dynamics (MD)Solvent properties, ElectrolytesViscosity, density, ionic conductivity, diffusion coefficients
QSAR / Machine LearningMaterial discovery, Process optimizationScreening of novel carbonate structures, prediction of reaction yields and selectivity

Policy and Regulatory Frameworks for Sustainable Carbonate Chemistry

The advancement of this compound as a green chemical is intrinsically linked to the development of supportive public policies and regulations. These frameworks are essential for driving the chemical industry towards more sustainable practices.

Relevant policy trends include:

Green Chemistry Mandates: Governments are increasingly implementing policies that promote the principles of green chemistry. For example, the US Federal Sustainable Chemistry Strategic Plan aims to coordinate federal activities to support the development and adoption of sustainable chemical processes. chemistryforsustainability.org Such initiatives encourage research into and commercialization of safer, more efficient synthesis routes for chemicals like DPC.

Carbon Utilization and Circular Economy: Policies aimed at reducing greenhouse gas emissions and fostering a circular economy are creating new opportunities for carbonate chemistry. The synthesis of carbonates using carbon dioxide as a feedstock is a key area of research that aligns with these goals. mdpi.com Several European nations have called for an EU-level policy package to support the transition from fossil-based feedstocks to sustainable carbon sources for the chemical industry. government.nlgovernment.nl

Chemical Regulation: Regulations such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) require manufacturers to provide data on the safety of their chemicals, pushing the industry towards inherently safer alternatives. chemistryforsustainability.org The favorable environmental profile of DPC produced through green routes makes it an attractive substitute for more hazardous solvents and reagents, aligning with the objectives of such regulations.

These policy drivers are creating a market pull for sustainable chemicals like this compound, incentivizing innovation in its production and application, and paving the way for a more sustainable chemical industry.

Q & A

Basic Research Questions

Q. What are the optimal catalytic systems and reaction conditions for synthesizing dipropyl carbonate (DPC) via transesterification?

  • DPC is commonly synthesized via transesterification of dimethyl carbonate (DMC) with propanol. Calcined hydrotalcite-like compounds containing lanthanum (La) show high catalytic activity, achieving 85% yield at 160°C with a 10:1 alcohol-to-DMC molar ratio . KF/Al₂O₃ catalysts also demonstrate efficiency, with yields up to 82% under similar conditions . Key parameters include temperature (150–180°C), catalyst loading (2–5 wt%), and reaction time (4–8 hours).

Q. How can spectroscopic and chromatographic methods be used to characterize this compound purity and structural integrity?

  • GC-MS and NMR (¹H and ¹³C) are critical for confirming molecular structure and purity. For example, ¹H NMR peaks for DPC appear at δ 0.9–1.0 (CH₃), δ 1.6–1.7 (CH₂), and δ 4.1–4.3 (OCH₂) . FT-IR spectra show characteristic C=O stretching at ~1740 cm⁻¹ and C-O-C bonds at ~1250 cm⁻¹. Purity (>99%) is validated via HPLC with a C18 column and UV detection at 210 nm .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • DPC exhibits acute toxicity (Oral LD₅₀: 1600 mg/kg in rats) and irritancy (Skin: Category 4; Eyes: Category 2). Use fume hoods , nitrile gloves, and explosion-proof equipment due to flammability (flash point: 45°C). Ground metal containers to prevent static discharge .

Advanced Research Questions

Q. How do transition metal-doped catalysts enhance the kinetics of DPC synthesis, and what mechanistic insights explain their activity?

  • La-doped hydrotalcites increase basic sites, promoting nucleophilic attack by propanol on DMC. Kinetic studies reveal a first-order dependence on DMC concentration, with activation energies reduced from ~75 kJ/mol (undoped) to ~60 kJ/mol (La-doped) . In situ DRIFTS analysis shows intermediate alkoxy species (e.g., CH₃O⁻) adsorbed on catalyst surfaces .

Q. What are the competing pathways in the thermal decomposition of this compound, and how do temperature and catalysts influence product distribution?

  • Above 300°C, DPC decomposes via two pathways:

  • Unimolecular cleavage : Yields CO₂ and propene (major pathway, ~70% selectivity at 400°C) .
  • Bimolecular transesterification : Forms polycarbonate oligomers (minor pathway, <10% selectivity) . TiO₂·nH₂O catalysts shift selectivity toward titanium alkoxides (Ti(OPrⁿ)₄) at 453–573 K .

Q. Can electrochemical methods replace traditional thermocatalytic routes for DPC synthesis, and what are the trade-offs in yield and selectivity?

  • Electrosynthesis from urea and methanol achieves 100% selectivity for DPC but lower yields (~50%) compared to thermocatalytic methods (>80%). The mechanism involves urea decomposition to isocyanic acid (HNCO), which reacts with methanol to form methyl carbamate, followed by transesterification with propanol . Challenges include scaling up electrolytic cells and managing CO₂ byproducts.

Data Contradictions and Resolution

Q. Why do reported yields for DPC synthesis vary across studies using similar catalysts like hydrotalcites?

  • Discrepancies arise from differences in catalyst preparation (e.g., calcination temperature: 450°C vs. 500°C alters surface basicity) and reaction setups (batch vs. continuous flow). For example, Lu et al. reported 85% yield in batch reactors , while Ma et al. achieved 72% in fixed-bed reactors due to mass transfer limitations .

Key Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₄O₃
Molecular Weight146.18 g/mol
CAS Number623-96-1
Density (25°C)0.944 g/mL
Boiling Point167–169°C
Flash Point45°C

Methodological Recommendations

  • Synthesis : Use La-doped hydrotalcites for high yields; optimize alcohol-to-DMC ratio to suppress side reactions (e.g., diethyl carbonate formation) .
  • Characterization : Combine GC-MS with ¹³C NMR to resolve overlapping peaks from oligomeric byproducts .
  • Safety : Store DPC under nitrogen to prevent moisture-induced decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.